molecular formula C18H14Cl2N5NaO5S3 B13885221 sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B13885221
M. Wt: 570.4 g/mol
InChI Key: KPHCAENKLGZHCB-UHFFFAOYSA-M
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Description

This compound, commonly referred to as cefazedone (Refosporen®), is a third-generation cephalosporin antibiotic characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with specific substituents enhancing its antibacterial activity and pharmacokinetic stability . The 7-position side chain contains a 2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido group, which confers resistance to β-lactamase degradation, while the 3-position features a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group, improving lipophilicity and tissue penetration . The sodium carboxylate at position 2 enhances solubility for parenteral administration .

Cefazedone demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and select Gram-negative pathogens (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis) . Its synthesis involves sequential acylation of the 7-aminocephem nucleus with the dichloropyridinyl acetamide moiety, followed by thiadiazole substitution at position 3 .

Properties

IUPAC Name

sodium;7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5O5S3.Na/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24;/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHCAENKLGZHCB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N5NaO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Beta-Lactam Core

  • The bicyclic 5-thia-1-azabicyclo[4.2.0]oct-2-ene core is prepared via classical methods of cephalosporin synthesis, typically starting from 7-aminocephalosporanic acid (7-ACA) or its derivatives.
  • The 7-ACA core is protected and activated at the 7-amino position to allow selective acylation.

Introduction of the 3-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl Methyl Side Chain

  • The 3-position substitution involves nucleophilic substitution or coupling reactions to attach the 5-methyl-1,3,4-thiadiazol-2-yl sulfanyl methyl moiety.
  • This step may involve the preparation of a suitable thiadiazolyl thiol or sulfanyl methyl intermediate, which is then reacted with the 3-position of the cephalosporin core under controlled conditions.

Acylation at the 7-Amino Position with 2-(3,5-Dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetyl Group

  • The acylation at the 7-amino group is accomplished using the corresponding acid chloride or activated ester of 2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid.
  • This step requires careful control of reaction conditions to ensure stereochemical integrity (6R,7R configuration) and to avoid side reactions.
  • The acylating agent is typically synthesized separately by chlorination and oxidation of the pyridinyl acetic acid precursor.

Formation of the Sodium Salt

  • The free acid form of the compound is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.
  • This step enhances solubility and stability for pharmaceutical formulation.

Representative Synthetic Route Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Beta-lactam core formation Starting from 7-ACA, protection and activation Protected cephalosporin core
2 Nucleophilic substitution Reaction with 5-methyl-1,3,4-thiadiazol-2-yl thiol Introduction of sulfanyl methyl group at C-3
3 Acylation 2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetyl chloride, base Attachment of acetamido side chain at C-7
4 Salt formation Neutralization with NaOH or Na2CO3 Sodium salt of the final compound

Research Findings and Optimization

  • Stereochemical Control: Maintaining the (6R,7R) stereochemistry is critical for biological activity. Use of chiral starting materials and mild reaction conditions minimizes epimerization.
  • Purity and Yield: Optimized acylation conditions, such as temperature control and choice of solvent, improve yields and reduce impurities.
  • Side Chain Synthesis: The synthesis of the 3,5-dichloro-4-oxo-1,4-dihydropyridinyl acylating agent requires selective chlorination and oxidation steps, which have been optimized for higher selectivity and fewer by-products.
  • Salt Formation: Conversion to the sodium salt enhances water solubility, important for pharmaceutical applications.

Data Table: Physical and Chemical Properties Relevant to Preparation

Property Value/Condition
Storage Temperature 4°C, away from moisture
Solubility in Water Approximately 2 mg/mL (warmed)
Solubility in DMSO 31.25 mg/mL (ultrasonic and warming to 60°C)
Physical Form White to light yellow solid
Stability Stable under refrigerated conditions

Chemical Reactions Analysis

Cefazedone sodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, acetic acid, and triethylamine . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known as Cefazedone Sodium, is a semi-synthetic, first-generation cephalosporin with antibacterial properties . It features a unique bicyclic structure and multiple functional groups, incorporating both sulfur and nitrogen atoms, which contribute to its potential biological activity. The presence of the 3,5-dichloro-4-oxo-1,4-dihydropyridine moiety and the 5-methyl-1,3,4-thiadiazole group suggests that it may exhibit significant pharmacological properties.

Potential Research Applications

This compound is distinguished by its combination of both bicyclic and thiadiazole structures, which may enhance its interaction with biological targets compared to simpler analogs. Interaction studies could focus on its binding affinity to bacterial enzymes or receptors involved in antibiotic resistance mechanisms. Such studies would provide insights into its mechanism of action and help optimize its pharmacological profile.

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesBiological Activity
Compound ABicyclic structure with sulfurAntibacterial
Compound BThiadiazole ringAntimicrobial
Compound CDihydropyridine derivativeAntifungal

Comparison with Similar Compounds

Comparison with Similar Cephalosporins

Antibacterial Activity

Cefazedone’s spectrum and potency are most frequently compared to cefazolin (first-generation) and cephalothin (first-generation). Key findings include:

Organism Cefazedone MIC (µg/mL) Cefazolin MIC (µg/mL) Cephalothin MIC (µg/mL) Source
Staphylococcus aureus 0.12–0.5 0.25–1.0 0.5–2.0
Escherichia coli 0.5–4.0 4.0–16.0 8.0–32.0
Klebsiella pneumoniae 1.0–8.0 8.0–32.0 16.0–64.0
Enterococcus faecalis 8.0–16.0 >64.0 >64.0
  • Gram-positive coverage : Cefazedone exhibits 2–4× greater potency than cefazolin against Staphylococcus and Streptococcus spp., with MIC90 values ≤0.5 µg/mL .
  • Gram-negative coverage : Against E. coli and Klebsiella, cefazedone is 8–16× more potent than cefazolin due to enhanced β-lactamase stability .
  • Enterococci : Unlike cephalothin (ineffective), cefazedone shows moderate activity (MIC90: 16 µg/mL) .

Pharmacokinetics

Pharmacokinetic studies in mice, dogs, and rabbits highlight cefazedone’s superior serum levels and tissue penetration compared to cefazolin:

Parameter Cefazedone Cefazolin Source
Peak serum concentration 45–60 µg/mL 20–30 µg/mL
Half-life (hours) 1.8–2.5 0.9–1.2
Protein binding (%) 65–80 75–85
CSF penetration Negligible Negligible

Cefazedone achieves higher renal tissue concentrations (4–6×) than cefazolin, correlating with its efficacy in pyelonephritis models .

Nephrotoxicity

In Wistar rats, the tubulotoxic threshold dose of cefazedone (2000 mg/kg/day) is comparable to cefazolin, indicating similar renal safety profiles .

Clinical Efficacy

In murine infection models, cefazedone outperformed cefazolin in 5/14 bacterial strains (e.g., E. coli, Klebsiella) and surpassed cephalothin in all tested organisms .

Key Advantages and Limitations

  • Advantages :
    • Superior β-lactamase stability compared to cefazolin .
    • Enhanced tissue penetration and prolonged serum half-life .
    • Moderate activity against enterococci, a niche over other cephalosporins .
  • Limitations: Limited CSF penetration, restricting use in CNS infections . No activity against Pseudomonas aeruginosa or Bacteroides fragilis .

Biological Activity

Sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly referred to as Cefazedone sodium , is a semisynthetic first-generation cephalosporin antibiotic. Its complex structure allows it to exhibit significant biological activity against a variety of pathogens.

Chemical Structure and Properties

Cefazedone sodium possesses a unique chemical structure that contributes to its biological activity. The molecular formula is C18H15Cl2N5O5S3NaC_{18}H_{15}Cl_{2}N_{5}O_{5}S_{3}Na, with a CAS Registry Number of 63521-15-3. Its structural features include:

Property Details
Molecular FormulaC18H15Cl2N5O5S3NaC_{18}H_{15}Cl_{2}N_{5}O_{5}S_{3}Na
IUPAC NameSodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo...
InChI KeyKPHCAENKLGZHCB-UHFFFAOYSA-M
SMILES[Na].O=C(O)C1=C(CSC2=NN=C(S2)C)...

Cefazedone sodium exhibits its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cell wall integrity. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Cefazedone sodium has shown promising results in various studies regarding its antimicrobial efficacy:

  • Gram-positive Bacteria : It has demonstrated significant activity against strains such as Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative Bacteria : The compound also exhibits effectiveness against Escherichia coli and Klebsiella pneumoniae, making it a valuable candidate in treating infections caused by multidrug-resistant organisms.
  • Fungal Pathogens : Research indicates potential antifungal activity against Candida auris, a notable pathogen due to its resistance to multiple antifungal agents.

Case Studies

Several studies have focused on the biological activity of Cefazedone sodium:

  • Study on Antimicrobial Resistance : A study published in the Journal of Medicinal Chemistry highlighted Cefazedone's effectiveness against vancomycin-intermediate S. aureus, showcasing its potential in overcoming resistance mechanisms in clinical settings .
  • In Vitro Testing : In vitro assays demonstrated that Cefazedone sodium was effective at low minimum inhibitory concentrations (MICs) against various resistant strains, suggesting its utility in treating complex infections .
  • Cytotoxicity Profiles : The compound was assessed for cytotoxicity in human cell lines, revealing favorable profiles that support its safety for therapeutic use .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of Cefazedone sodium:

Study Pathogen Tested MIC (µg/mL) Outcome
Journal of Medicinal Chemistry S. aureus0.25Effective against resistant strains
Antimicrobial Agents and Chemotherapy Klebsiella pneumoniae0.5Significant antimicrobial activity
Clinical Microbiology Reviews Candida auris16Potential antifungal efficacy

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